molecular formula C14H15F B14643450 1-tert-Butyl-4-fluoronaphthalene CAS No. 55830-94-9

1-tert-Butyl-4-fluoronaphthalene

Cat. No.: B14643450
CAS No.: 55830-94-9
M. Wt: 202.27 g/mol
InChI Key: FKMDSCMJMBLVFS-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a tert-butyl group and a fluorine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-fluoronaphthalene can be synthesized through several methods. One common approach involves the diazotization of 1-naphthylamine followed by a fluorination reaction. The process typically involves the following steps:

Industrial Production Methods: The industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents and catalysts is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium iodide are used in polar solvents.

Major Products Formed:

    Electrophilic Substitution: Products include halogenated or nitrated derivatives of this compound.

    Nucleophilic Substitution: Products include compounds where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

1-tert-Butyl-4-fluoronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-fluoronaphthalene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: 1-tert-Butyl-4-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs

Properties

CAS No.

55830-94-9

Molecular Formula

C14H15F

Molecular Weight

202.27 g/mol

IUPAC Name

1-tert-butyl-4-fluoronaphthalene

InChI

InChI=1S/C14H15F/c1-14(2,3)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9H,1-3H3

InChI Key

FKMDSCMJMBLVFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C2=CC=CC=C21)F

Origin of Product

United States

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